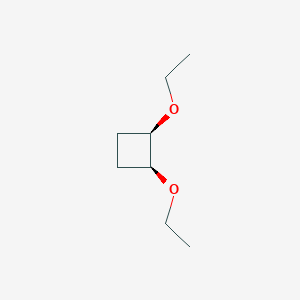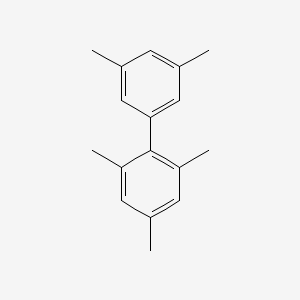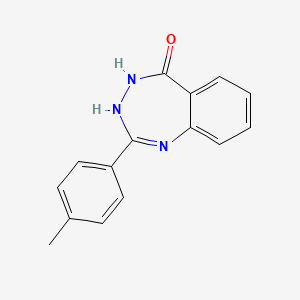
2-(4-Methylphenyl)-3,4-dihydro-5H-1,3,4-benzotriazepin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methylphenyl)-3,4-dihydro-5H-1,3,4-benzotriazepin-5-one is an organic compound that belongs to the class of benzotriazepines This compound is characterized by its unique triazepine ring structure fused with a benzene ring and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylphenyl)-3,4-dihydro-5H-1,3,4-benzotriazepin-5-one typically involves the reaction of 4-methylphenylhydrazine with an appropriate ketone or aldehyde under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the triazepine ring. Common reagents used in this synthesis include hydrochloric acid, sodium hydroxide, and various organic solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving the use of automated reactors and purification systems. The choice of solvents and reagents may also be adjusted to ensure cost-effectiveness and environmental safety.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylphenyl)-3,4-dihydro-5H-1,3,4-benzotriazepin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position, using reagents such as N-bromosuccinimide (NBS) or other halogenating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: N-bromosuccinimide, halogenating agents, often under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to halogenated derivatives.
Scientific Research Applications
2-(4-Methylphenyl)-3,4-dihydro-5H-1,3,4-benzotriazepin-5-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It may interact with specific biological targets, making it a candidate for drug development.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders and other diseases.
Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 2-(4-Methylphenyl)-3,4-dihydro-5H-1,3,4-benzotriazepin-5-one involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in anticancer studies, it may interfere with cell signaling pathways.
Comparison with Similar Compounds
2-(4-Methylphenyl)-3,4-dihydro-5H-1,3,4-benzotriazepin-5-one can be compared with other similar compounds, such as:
Mephedrone (4-Methylmethcathinone): Both compounds contain a methylphenyl group, but mephedrone is a stimulant drug with different pharmacological properties.
4-Methylpropiophenone: This compound is used as an intermediate in organic synthesis and has similar chemical reactivity but lacks the triazepine ring structure.
2-Methyl-2-(4-methylphenyl)morpholine: This compound has a morpholine ring instead of a triazepine ring and is used in different chemical and pharmaceutical applications.
The uniqueness of this compound lies in its triazepine ring structure, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
88184-99-0 |
|---|---|
Molecular Formula |
C15H13N3O |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
2-(4-methylphenyl)-3,4-dihydro-1,3,4-benzotriazepin-5-one |
InChI |
InChI=1S/C15H13N3O/c1-10-6-8-11(9-7-10)14-16-13-5-3-2-4-12(13)15(19)18-17-14/h2-9H,1H3,(H,16,17)(H,18,19) |
InChI Key |
NPJGYGRVDUTHMB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)NN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


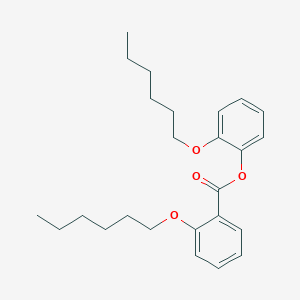
![Ethyl 4-hydroxydibenzo[b,d]furan-3-carboxylate](/img/structure/B14392649.png)
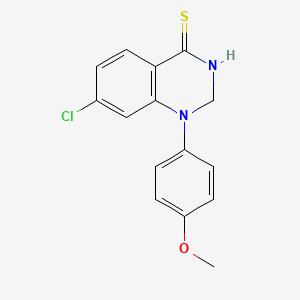
![2-[(4-Methylphenyl)carbamoyl]-1H-indene-3-carboxylic acid](/img/structure/B14392663.png)
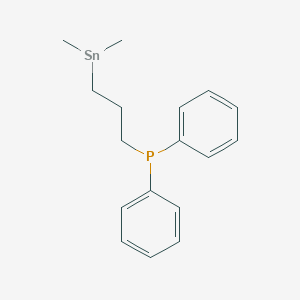
![2-{3-[(Acetyloxy)imino]butyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14392673.png)
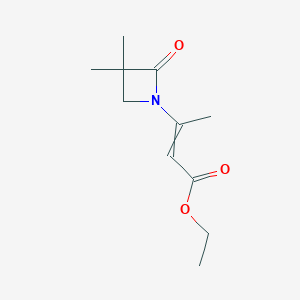
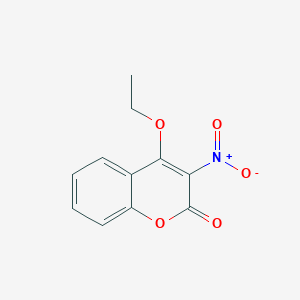
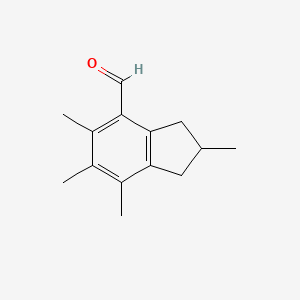
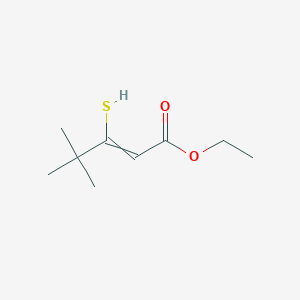
![Pyridine, 3-[[(4-methylphenyl)thio]methyl]-](/img/structure/B14392727.png)
![1-[(3,3-Dimethylbutyl)tellanyl]-3,3-dimethylbutane](/img/structure/B14392739.png)
